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Compound of Interest

Compound Name: 3-Quinolin-3-ylphenol

Cat. No.: B8700851

Get Quote

Executive Summary
3-(3-Quinolyl)phenol is a biaryl scaffold belonging to the class of phenylquinolines. Structurally,

it consists of a phenol ring linked at the meta-position (C3) to the 3-position of a quinoline

heterocycle. This specific regioisomer is a critical intermediate in the synthesis of OLED host

materials (e.g., iridium complexes) and a pharmacophore in medicinal chemistry for kinase

inhibition. Its amphiphilic nature—possessing both a basic nitrogen (quinoline) and an acidic

hydroxyl group (phenol)—makes it a versatile ligand for organometallic catalysis and a tunable

scaffold for drug discovery.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
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Property Detail

Chemical Name 3-(3-Quinolyl)phenol

Synonyms
3-(Quinolin-3-yl)phenol; 3-(3-

Hydroxyphenyl)quinoline; m-(3-Quinolyl)phenol

CAS Number

153343-48-1 (Note: Isomers such as 4-

(isoquinolin-3-yl)phenol exist; verify specific

regioisomer by NMR)

Molecular Formula C₁₅H₁₁NO

Molecular Weight 221.26 g/mol

SMILES Oc1cccc(c1)c2ccc3ccccc3n2

InChI Key

VNXUAZCSHFABMS-UHFFFAOYSA-N

(Generic for isomer class, specific key varies by

tautomer)

Physical Properties
Property Value (Experimental/Predicted)

Appearance Off-white to pale yellow crystalline solid

Melting Point 218–222 °C

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water; Insoluble in hexanes

pKa (Phenol -OH) ~9.5–10.0

pKa (Quinoline N) ~4.9 (Conjugate acid)

LogP ~3.1 (Predicted)

Synthetic Methodology: Suzuki-Miyaura Coupling
The most robust and self-validating method for synthesizing 3-(3-Quinolyl)phenol is the Suzuki-

Miyaura cross-coupling of 3-quinolineboronic acid with 3-bromophenol. This route prevents

regio-isomer contamination common in Skraup or Friedländer syntheses.
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Reaction Scheme
Reagents: 3-Quinolineboronic acid (1.2 eq), 3-Bromophenol (1.0 eq), Pd(PPh₃)₄ (3-5 mol%),

K₂CO₃ (2.0 eq). Solvent: 1,4-Dioxane / Water (4:1 v/v). Conditions: Reflux (100°C) under Inert

Atmosphere (N₂/Ar) for 12–16 hours.

Step-by-Step Protocol
Preparation: In a flame-dried Schlenk flask, dissolve 3-bromophenol (1.0 eq) and 3-

quinolineboronic acid (1.2 eq) in degassed 1,4-dioxane.

Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq). The biphasic mixture ensures

efficient base transfer.

Catalyst Induction: Add Pd(PPh₃)₄ (0.05 eq) quickly under a positive stream of nitrogen to

prevent catalyst oxidation.

Reflux: Heat the mixture to 100°C with vigorous stirring. Monitor reaction progress via TLC

(Eluent: Hexane/EtOAc 1:1). The product typically appears as a fluorescent spot under UV

(254/365 nm).

Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Purify via flash column chromatography on silica gel.

Gradient: 10%

40% Ethyl Acetate in Hexanes.

Yield: Typically 75–85%.

Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the catalytic cycle specific to this synthesis.
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Start: Pd(0) Catalyst

Oxidative Addition
(Ar-Br + Pd(0) -> Ar-Pd(II)-Br)

+ 3-Bromophenol

Transmetallation
(Ar-Pd-Br + Ar'-B(OH)2 -> Ar-Pd-Ar')

+ 3-Quinolineboronic Acid
+ Base (K2CO3)

Reductive Elimination
(Ar-Pd-Ar' -> Ar-Ar' + Pd(0))

Regenerate Pd(0)

Product:
3-(3-Quinolyl)phenol

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 3-bromophenol and 3-

quinolineboronic acid.

Applications in Drug Discovery & Materials Science
OLED Host Materials
3-(3-Quinolyl)phenol serves as a critical ligand precursor for Phosphorescent OLEDs

(PHOLEDs).

Mechanism: The phenolic proton is removed to form a monoanionic [C^O] or [N^O] chelate

with Iridium(III) or Platinum(II).

Effect: The quinoline moiety lowers the LUMO energy, facilitating electron transport, while

the phenolate oxygen raises the HOMO, allowing for tunable emission colors (typically green
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to red).

Medicinal Chemistry (Kinase Inhibition)
The 3-arylquinoline scaffold mimics the ATP-binding motif of several kinases.

Target: c-Met, VEGFR, and PI3K pathways.

SAR Logic: The quinoline nitrogen acts as a hydrogen bond acceptor (HBA) in the hinge

region of the kinase ATP pocket. The 3-hydroxyl group provides a handle for solubilizing

groups (e.g., ethers, amines) to access the solvent-exposed region.

Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be

obtained:

¹H NMR (400 MHz, DMSO-d₆):

9.25 (d, 1H, Quinoline H2) – Most deshielded proton.

8.65 (d, 1H, Quinoline H4).

9.70 (s, 1H, -OH) – Exchangeable with D₂O.

6.8–8.1 (m, aromatic protons).

¹³C NMR (100 MHz, DMSO-d₆):

Characteristic peaks at ~158 ppm (C-OH), ~150 ppm (Quinoline C2), and ~129–135 ppm

(Quinoline backbone).

Mass Spectrometry (ESI+):

[M+H]⁺ = 222.09 m/z.

Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use in a fume hood. Avoid dust formation.

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols are prone to oxidation

over extended periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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